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Compound of Interest

Compound Name: Fadolmidine hydrochloride
CAS No.: 189353-32-0
Cat. No.: B042461
. J

Fadolmidine hydrochloride (CAS Number: 189353-32-0), also known as MPV-2426, is a
potent and highly selective az-adrenoceptor agonist developed primarily for spinal analgesia.[1]
Its chemical designation is 3-(1H-Imidazol-4-ylmethyl)-indan-5-ol hydrochloride.[2] Unlike other
systemic az-agonists such as dexmedetomidine or clonidine, fadolmidine's distinct
pharmacological profile is characterized by a localized mode of action, stemming from its polar
nature and consequent poor penetration of the blood-brain barrier.[1][2][3] This property allows
it to produce profound, segmentally restricted antinociception when administered intrathecally,
while significantly mitigating the systemic side effects—such as sedation and cardiovascular
depression—that often limit the clinical utility of this drug class.[1][4] This guide provides a
comprehensive technical overview of fadolmidine's mechanism of action, pharmacological
properties, synthesis, and analytical characterization.

Pharmacological Profile: Precision in Action
Mechanism of Action: Targeting the az-Adrenoceptor

Fadolmidine functions as a full agonist at all three subtypes of the az-adrenoceptor (02A, 02B,
02C), exhibiting high potency.[3][5] Its binding affinity is demonstrated by low nanomolar ECso
values.[5] The analgesic effects are primarily mediated by its action on az-adrenoceptors
located on the dorsal horn neurons of the spinal cord.[6]

Activation of these presynaptic and postsynaptic receptors initiates a G-protein coupled
signaling cascade, leading to:
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« Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (CAMP).

e Modulation of lon Channels: It activates G-protein-coupled inwardly rectifying potassium
(GIRK) channels, leading to neuronal hyperpolarization, and inhibits N-type voltage-gated
calcium channels.

» Reduced Neurotransmitter Release: The cumulative effect is a decrease in the release of
excitatory neurotransmitters, such as substance P and glutamate, from primary afferent
nerve terminals, thereby dampening the transmission of nociceptive signals to higher brain
centers.[6]

Binding affinity studies have also revealed that fadolmidine is a partial agonist at the 5-HT3
receptor, although this action does not appear to produce significant hemodynamic effects in
Vvivo.[7]
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Caption: Fadolmidine's az-adrenoceptor signaling pathway.

Pharmacodynamics: Efficacy and Safety
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Fadolmidine demonstrates potent, dose-dependent antinociceptive effects across various pain
modalities, including thermal, mechanical, and visceral pain, when administered via the
intrathecal (i.t.) route.[1][5] Its analgesic potency is comparable to that of dexmedetomidine.[1]
A key advantage of fadolmidine is its superior safety profile at analgesic doses. Unlike
dexmedetomidine and clonidine, which produce significant sedation and cardiovascular
depression at therapeutic doses, fadolmidine induces these effects only at much higher
concentrations.[1][4]

When used as an adjuvant to local anesthetics like bupivacaine for spinal anesthesia,
fadolmidine synergistically enhances the magnitude and duration of both the sensory and
motor block, allowing for dose reduction of both agents.[2][8] This combination achieves an
improved analgesic effect without inducing hypotension, a common adverse effect of other az-
agonists.[2][8]

Parameter Fadolmidine Dexmedetomidine Clonidine

Antihypertensive,

Primary Use Spinal Analgesia Sedation, Analgesia )
Analgesia

02-AR Selectivity High High High
Blood-Brain Barrier Poor Penetration[1][2]  Readily Penetrates Readily Penetrates
Sedation at i.t. o o o

] Minimal to None[1][9] Significant[9][10] Significant[4][10]
Analgesic Dose
Hemodynamic o o o

. Minimal[1][2] Significant[10] Significant[10]
Depression
ECso (02A) 0.4 nM[5] ~1.3nM ~200 nM
ECso (a2B) 4.9 nM[5] ~0.3 nM ~300 nM
ECso (02C) 0.5 nM[5] ~1.8 nM ~700 nM

Caption: Comparative
pharmacodynamic
properties of az-
adrenoceptor

agonists.
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Pharmacokinetics: A Profile for Localized Delivery

The pharmacokinetic properties of fadolmidine are central to its therapeutic strategy. Its limited
lipophilicity restricts its ability to cross the blood-brain barrier, leading to very low plasma
concentrations after intrathecal administration.[2][4][8] This minimizes supraspinal and systemic
effects, confining its primary action to the spinal cord.[10] Studies in rats have shown that co-
administration of fadolmidine with morphine can prolong the antinociceptive effect of morphine
and improve its targeting to the lumbar injection site, potentially reducing supraspinal side
effects.[9]

Chemical Synthesis and Analysis
Synthesis Pathway

The synthesis of fadolmidine hydrochloride can be achieved through a multi-step process
starting from commercially available precursors.[11] The key steps involve the formation of an
indanylidenemethyl imidazole intermediate, followed by reduction and deprotection.

Step 1: Reductive Coupling

Step 2: Hydrogenation & Debenzylation Step 3: Demethylation & Salt Formation

Fadolmidine (Free Base) Fadolmidine HCI

imidazole (Ill)

Click to download full resolution via product page

Caption: General synthesis workflow for Fadolmidine HCI.

Detailed Synthesis Protocol

This protocol is based on the general methodology described in the patent literature.[11]

e Step 1: Reductive Coupling:
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o To a solution of 6-methoxy-1-indanone (1) in boiling tetrahydrofuran (THF), add zinc dust
and titanium tetrachloride (TiCla).

o Add 1-benzylimidazole-5-carbaldehyde (llI) to the mixture.

o Maintain reflux until the reaction is complete, as monitored by Thin Layer Chromatography
(TLC).

o Cool the reaction, quench appropriately, and extract the product (I11). Purify via column
chromatography.

o Step 2: Hydrogenation and Debenzylation:
o Dissolve the intermediate (lll) in a suitable solvent such as ethanol or methanol.
o Add a palladium on carbon (Pd/C) catalyst.

o Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the
uptake of hydrogen ceases. This step reduces the double bond and simultaneously
cleaves the benzyl protecting group.

o Filter off the catalyst and concentrate the solvent to yield the indanylmethyl derivative (1V).
o Step 3: Demethylation and Hydrochloride Salt Formation:

o Treat the methyl ether (IV) with concentrated hydrobromic acid (HBr) under reflux to
cleave the methyl group.

o After completion, neutralize the reaction and extract the fadolmidine free base.

o Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and
treat with a solution of hydrochloric acid (HCI) to precipitate the final product, fadolmidine
hydrochloride.

o Filter, wash with a cold solvent, and dry the product under vacuum.

Analytical Characterization: HPLC Method
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Quantitative analysis of fadolmidine in pharmaceutical formulations and biological matrices is
crucial. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.
[12][13] The following is a robust, self-validating protocol for the determination of fadolmidine,
adapted from validated methods for similar az-agonists like dexmedetomidine.[14]
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Caption: HPLC analytical workflow for Fadolmidine quantification.
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Detailed HPLC Protocol
e Instrumentation and Conditions:

o HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a
UV or Photo Diode Array (PDA) detector.

o Column: Phenomenex Luna C18 (or equivalent), 150 x 4.6 mm, 5 um patrticle size.

o Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and
acetonitrile in a 75:25 (v/v) ratio.

o Flow Rate: 1.0 mL/min.
o Column Temperature: 30 °C.
o Detection: UV detection at 220 nm.
o Injection Volume: 20 pL.
o Standard and Sample Preparation:

o Stock Standard Solution: Accurately weigh and dissolve fadolmidine hydrochloride
reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

o Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20
pg/mL) by serially diluting the stock solution with the mobile phase.

o Sample Preparation (from plasma): To 200 uL of plasma, add 600 uL of cold acetonitrile to
precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
Collect the supernatant and filter through a 0.22 um syringe filter before injection.

o Method Validation (Self-Validating System):

o Linearity: Analyze the calibration standards in triplicate. Plot the peak area against
concentration and perform a linear regression. The correlation coefficient (r2) should be
>0.999.
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o Precision: Assess intra-day and inter-day precision by analyzing quality control (QC)
samples at low, medium, and high concentrations. The relative standard deviation (RSD)
should be <10%.[14]

o Accuracy: Determine the accuracy by calculating the percentage recovery of spiked QC
samples. Mean recoveries should be within 90-110%.

o Limit of Quantification (LOQ): Determine the lowest concentration on the calibration curve
that can be quantified with acceptable precision and accuracy.

Conclusion

Fadolmidine hydrochloride represents a significant advancement in the field of analgesia,
offering a potent, locally active az-adrenoceptor agonist with a markedly improved safety profile
over existing agents. Its unique pharmacokinetic properties, which limit systemic exposure and
side effects, make it an ideal candidate for spinal administration in managing various pain
states. The well-defined synthesis and robust analytical methods available for its
characterization further support its development for clinical applications. For researchers and
drug development professionals, fadolmidine serves as a prime example of how targeted
delivery and optimized molecular properties can be leveraged to create safer and more
effective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/34302721/
https://pubmed.ncbi.nlm.nih.gov/34302721/
https://helda.helsinki.fi/server/api/core/bitstreams/03a55ba2-999e-4e64-b248-dda84cfc847c/content
https://pubmed.ncbi.nlm.nih.gov/19826791/
https://pubmed.ncbi.nlm.nih.gov/19826791/
https://www.drugfuture.com/synth/syndata.aspx?ID=251317
https://www.drugfuture.com/synth/syndata.aspx?ID=251317
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2019-12-1-43
https://jddtonline.info/index.php/jddt/article/view/6245
https://ijpsr.com/bft-article/analytical-method-validation-for-determination-of-related-substances-of-dexmedetomidine-impurity-1-in-dexmedetomidine-hydrochloride-injection/
https://www.benchchem.com/product/b042461#fadolmidine-hydrochloride-cas-number-189353-32-0
https://www.benchchem.com/product/b042461#fadolmidine-hydrochloride-cas-number-189353-32-0
https://www.benchchem.com/product/b042461#fadolmidine-hydrochloride-cas-number-189353-32-0
https://www.benchchem.com/product/b042461#fadolmidine-hydrochloride-cas-number-189353-32-0
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042461?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

